4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Pyridinecarboxamide: The pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the benzimidazole derivative reacts with a pyridinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions are common, especially at the amino and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
Scientific Research Applications
4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 4-Hydroxy-2-quinolones
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide is unique due to its combination of a benzimidazole moiety with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-3-23(18(24)16-11-13(19)6-8-20-16)9-7-17-21-14-5-4-12(2)10-15(14)22-17/h4-6,8,10-11H,3,7,9H2,1-2H3,(H2,19,20)(H,21,22) |
InChI Key |
UNSKMZXAUNJSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=NC2=C(N1)C=C(C=C2)C)C(=O)C3=NC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.